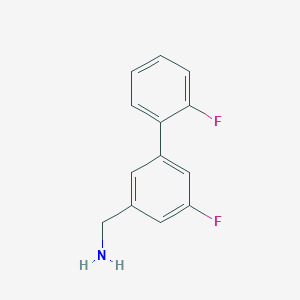
Methyl 4-(cyclopropylmethoxy)-3-(hydroxymethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(cyclopropylmethoxy)-3-(hydroxymethyl)benzoate is an organic compound with a complex structure that includes a benzoate ester, a cyclopropylmethoxy group, and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(cyclopropylmethoxy)-3-(hydroxymethyl)benzoate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 4-hydroxybenzoic acid.
Esterification: The hydroxyl group of 4-hydroxybenzoic acid is esterified using methanol and a strong acid catalyst like sulfuric acid to form methyl 4-hydroxybenzoate.
Hydroxymethylation: The methyl 4-hydroxybenzoate undergoes a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide to introduce the hydroxymethyl group at the 3-position.
Cyclopropylmethoxylation: Finally, the hydroxyl group at the 4-position is substituted with a cyclopropylmethoxy group using cyclopropylmethyl chloride and a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4-(Cyclopropylmethoxy)-3-(carboxymethyl)benzoic acid.
Reduction: 4-(Cyclopropylmethoxy)-3-(hydroxymethyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, Methyl 4-(cyclopropylmethoxy)-3-(hydroxymethyl)benzoate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of structural modifications on biological activity. Its derivatives may serve as probes to investigate enzyme-substrate interactions and receptor binding.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They may act as lead compounds in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism by which Methyl 4-(cyclopropylmethoxy)-3-(hydroxymethyl)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropylmethoxy group can enhance binding affinity and selectivity, while the hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s overall bioactivity.
類似化合物との比較
Similar Compounds
Methyl 4-hydroxybenzoate: Lacks the cyclopropylmethoxy and hydroxymethyl groups, making it less complex and potentially less bioactive.
Methyl 3-hydroxybenzoate: Similar but with the hydroxyl group in a different position, affecting its reactivity and interactions.
Methyl 4-(methoxymethyl)benzoate: Similar but with a methoxymethyl group instead of a cyclopropylmethoxy group, which can alter its chemical and biological properties.
Uniqueness
Methyl 4-(cyclopropylmethoxy)-3-(hydroxymethyl)benzoate is unique due to the presence of both the cyclopropylmethoxy and hydroxymethyl groups. These groups confer distinct chemical reactivity and biological activity, making this compound a valuable target for research and development in various fields.
特性
分子式 |
C13H16O4 |
|---|---|
分子量 |
236.26 g/mol |
IUPAC名 |
methyl 4-(cyclopropylmethoxy)-3-(hydroxymethyl)benzoate |
InChI |
InChI=1S/C13H16O4/c1-16-13(15)10-4-5-12(11(6-10)7-14)17-8-9-2-3-9/h4-6,9,14H,2-3,7-8H2,1H3 |
InChIキー |
XEBCOUVYLVEHMP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C=C1)OCC2CC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2,3'-Bipyridine]-6-carbaldehyde](/img/structure/B12078669.png)
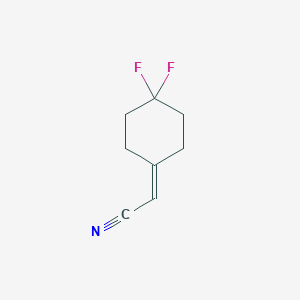
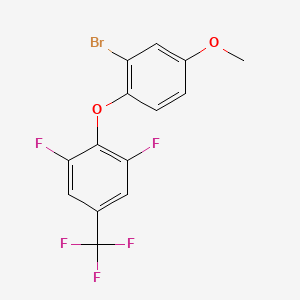
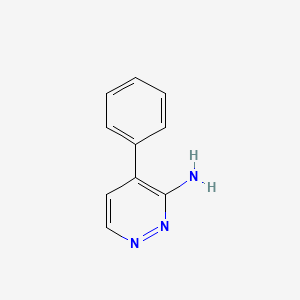
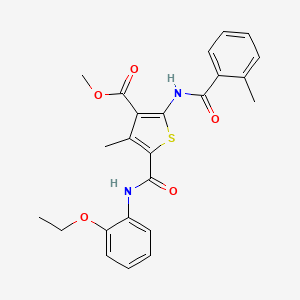
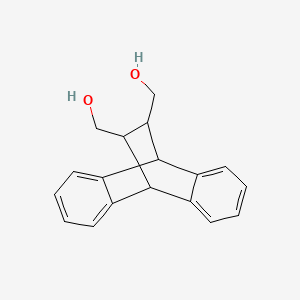



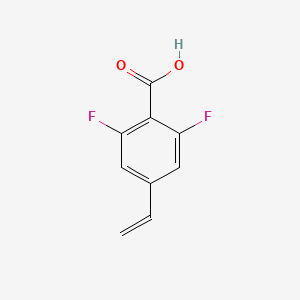

![[[5-(2-Amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12078723.png)
